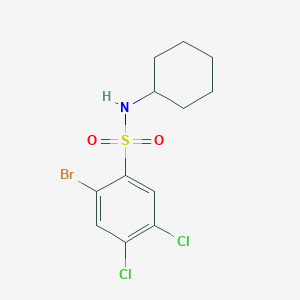
2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as BDCS and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BDCS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. BDCS has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
BDCS has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. BDCS has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
BDCS has several advantages for use in lab experiments. It is stable and can be stored for long periods of time without degradation. It is also soluble in a wide range of solvents, making it easy to work with in the lab. However, BDCS also has some limitations. It is relatively expensive compared to other compounds, and its synthesis method is complex and time-consuming.
Orientations Futures
There are several future directions for research on BDCS. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of BDCS in vivo and to identify the optimal dosage and administration route. Another area of interest is the potential use of BDCS in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of BDCS in inhibiting pro-inflammatory cytokines and to identify the optimal dosage and administration route.
Conclusion
In conclusion, 2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its synthesis method has been optimized to produce high yields of BDCS with high purity levels. BDCS has been shown to have antimicrobial properties and has been tested against a wide range of bacteria and fungi. It has also been studied for its potential use as an anticancer agent and in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of BDCS and to identify its optimal use in pharmacology.
Méthodes De Synthèse
BDCS can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with cyclohexylamine. The resulting product is then purified and crystallized to obtain BDCS in its pure form. This synthesis method has been optimized to produce high yields of BDCS with high purity levels.
Applications De Recherche Scientifique
BDCS has been studied extensively for its potential applications in the field of pharmacology. It has been shown to have antimicrobial properties and has been tested against a wide range of bacteria and fungi. BDCS has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2NO2S/c13-9-6-10(14)11(15)7-12(9)19(17,18)16-8-4-2-1-3-5-8/h6-8,16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZYPVSEGZOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2556987.png)
![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)
![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)
![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)
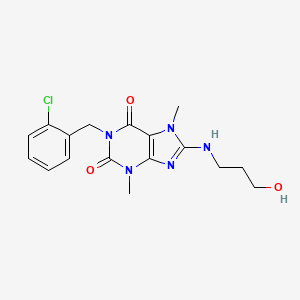
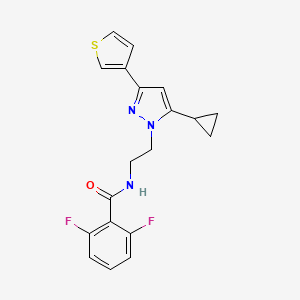
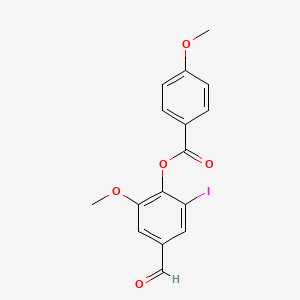
![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

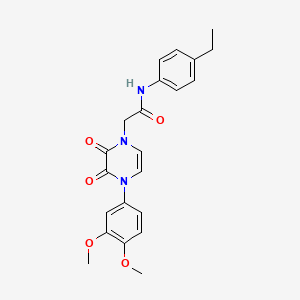
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)